3,4,5-Triethoxybenzyl alcohol
Overview
Description
3,4,5-Triethoxybenzyl alcohol: is an organic compound with the molecular formula C13H20O4 . It is a derivative of benzyl alcohol where three hydrogen atoms on the benzene ring are replaced by ethoxy groups. This compound is used as an organic building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Triethoxybenzyl alcohol can be synthesized through the ethylation of 3,4,5-trihydroxybenzyl alcohol. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to ensure complete ethylation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase-transfer catalysts can also be employed to facilitate the reaction and improve the overall production rate .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Triethoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4,5-triethoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 3,4,5-triethoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: SOCl2, PBr3
Major Products:
Oxidation: 3,4,5-Triethoxybenzaldehyde
Reduction: 3,4,5-Triethoxybenzylamine
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: 3,4,5-Triethoxybenzyl alcohol is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various chemical products .
Mechanism of Action
The mechanism of action of 3,4,5-triethoxybenzyl alcohol and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzyl alcohol
- 3,4-Dimethoxybenzyl alcohol
- 2,4-Dimethoxybenzyl alcohol
Comparison: 3,4,5-Triethoxybenzyl alcohol is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to 3,4,5-trimethoxybenzyl alcohol, the ethoxy groups in this compound may provide different steric and electronic effects, potentially leading to variations in its reactivity and interactions with biological targets .
Properties
IUPAC Name |
(3,4,5-triethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-4-15-11-7-10(9-14)8-12(16-5-2)13(11)17-6-3/h7-8,14H,4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLRHPZTSRLNOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404001 | |
Record name | 3,4,5-Triethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39727-75-8 | |
Record name | 3,4,5-Triethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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